Product packaging for Dibenzyl Bromomalonate(Cat. No.:CAS No. 65100-24-5)

Dibenzyl Bromomalonate

Cat. No.: B8490131
CAS No.: 65100-24-5
M. Wt: 363.2 g/mol
InChI Key: UIEAFXRIPQUIBW-UHFFFAOYSA-N
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Description

Dibenzyl Bromomalonate (CAS 1159-57-5) is a brominated ester of malonic acid with the molecular formula C17H15BrO4 and an average molecular mass of 363.207 Da . It is classified as a specialty chemical material for use in research and development . This compound serves as a versatile synthetic intermediate and building block in organic synthesis. The reactive bromine atom adjacent to the carbonyl group makes it a valuable precursor for various nucleophilic substitution reactions, enabling researchers to construct more complex molecular architectures. It is particularly useful in the synthesis of selectively substituted derivatives, such as 1,7-dibenzyl substituted compounds, which are of significant interest in medicinal chemistry for the development of new therapeutic agents . As a key reagent in the research laboratory, this compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult appropriate safety data sheets prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15BrO4 B8490131 Dibenzyl Bromomalonate CAS No. 65100-24-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65100-24-5

Molecular Formula

C17H15BrO4

Molecular Weight

363.2 g/mol

IUPAC Name

dibenzyl 2-bromopropanedioate

InChI

InChI=1S/C17H15BrO4/c18-15(16(19)21-11-13-7-3-1-4-8-13)17(20)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2

InChI Key

UIEAFXRIPQUIBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(C(=O)OCC2=CC=CC=C2)Br

Origin of Product

United States

Synthetic Methodologies for Dibenzyl Bromomalonate

Direct Bromination of Dibenzyl Malonate

The most common and straightforward method for preparing dibenzyl bromomalonate is the direct bromination of dibenzyl malonate at the α-position. wikipedia.org This reaction takes advantage of the acidity of the methylene (B1212753) protons located between the two carbonyl groups of the malonic ester.

Classical Reagents and Conditions for α-Bromination

Historically, the α-bromination of malonic esters has been accomplished using elemental bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent.

Elemental Bromine (Br₂): The reaction with bromine is typically carried out in a suitable solvent, such as glacial acetic acid. rsc.org The process often involves heating the reaction mixture to facilitate the substitution of a hydrogen atom with a bromine atom at the active methylene position. rsc.org For instance, the bromination of malonamide, a related compound, with bromine in acetic acid proceeds readily. rsc.org

N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent compared to elemental bromine, often favored for its ease of handling and for minimizing side reactions. sci-hub.se The reaction is typically performed in a non-polar solvent like carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂), and it can be initiated by light or a radical initiator. sci-hub.se The use of NBS in the presence of silica (B1680970) gel has been shown to effectively brominate similar compounds at ambient temperatures. sci-hub.se

A specific example of the synthesis of this compound involves the reaction of dibenzyl malonate with carbon tetrabromide in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in tetrahydrofuran (B95107) (THF) as the solvent. This method yielded the product in 75% yield after 6.5 hours. molaid.com

Influence of Reaction Parameters on Yield and Selectivity

Several factors can influence the outcome of the direct bromination of dibenzyl malonate, affecting both the yield of the desired product and the selectivity of the reaction.

Solvent: The choice of solvent can impact the reaction rate and the solubility of the reactants and products. Polar solvents can facilitate the enolization of the malonate, which is a key step in the bromination mechanism.

Base: In some protocols, a base is used to deprotonate the dibenzyl malonate, forming a more nucleophilic enolate ion that readily reacts with the brominating agent. The strength and stoichiometry of the base must be carefully controlled to avoid side reactions such as hydrolysis of the ester groups. wikipedia.org

Temperature: The reaction temperature can affect the rate of bromination. While some methods proceed at ambient temperature, others may require heating to achieve a reasonable reaction rate. rsc.orgsci-hub.se However, higher temperatures can also lead to the formation of undesired byproducts, including polybrominated species. rsc.org

Stoichiometry of Brominating Agent: The molar ratio of the brominating agent to the dibenzyl malonate is crucial for achieving monobromination and avoiding the formation of dibromomalonate. Careful control over the amount of bromine or NBS is necessary to ensure high selectivity for the desired product.

Alternative Synthetic Routes to α-Bromomalonate Systems

Besides direct bromination, other strategies can be employed for the synthesis of α-brominated malonic esters, including this compound. These alternative routes may offer advantages in terms of selectivity and applicability to different substrates.

Radical-Initiated Bromination Strategies

Radical-initiated bromination provides an alternative pathway for the introduction of a bromine atom at the α-position. These reactions often utilize a radical initiator, such as azobisisobutyronitrile (AIBN), or are promoted by light.

Visible-light-induced photocatalysis has emerged as a powerful tool for selective halogenation. mdpi.com This method can generate bromine radicals from a suitable source, which then participate in the bromination of the substrate. While specific examples for this compound are not detailed, the general methodology is applicable to the bromination of C-H bonds adjacent to activating groups. mdpi.com

Chemo- and Regioselective Bromination Approaches

Achieving high chemo- and regioselectivity is a significant goal in organic synthesis. For substrates with multiple reactive sites, selective bromination of the malonate moiety is essential.

Mechanochemical methods, such as ball milling, have been explored for the bromination of organic compounds. researchgate.net These solvent-free techniques can sometimes lead to different reactivity and selectivity compared to solution-phase reactions. For instance, mechanochemical bromination has been shown to be effective for certain heterocyclic systems, suggesting its potential applicability to malonates under specific conditions. researchgate.net

Purification and Isolation Techniques for this compound

After the synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and the brominating agent. Common purification techniques include:

Extraction: The reaction mixture is typically worked up by extraction with an organic solvent to separate the product from inorganic salts and other water-soluble impurities.

Chromatography: Column chromatography is a widely used method for purifying organic compounds. For this compound, a silica gel column with a suitable eluent system, such as a mixture of ethyl acetate (B1210297) and petroleum ether, can be effective in separating the desired product from impurities. nih.gov

Recrystallization: If the product is a solid, recrystallization from an appropriate solvent or solvent mixture can be used to obtain a highly pure crystalline material.

The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and identity. nih.gov

Fundamental Reactivity and Mechanistic Aspects of Dibenzyl Bromomalonate

Carbanion Formation and Nucleophilic Reactivity

The carbon atom bearing the bromine in dibenzyl bromomalonate is flanked by two carbonyl groups, a structural feature that imparts significant nucleophilic potential through the formation of a carbanion.

The hydrogen atom attached to the central carbon (the α-carbon) of a malonic ester is significantly more acidic than a typical hydrogen on an sp³-hybridized carbon. pressbooks.publibretexts.org While the pKa values for simple alkyl C-H bonds are around 40-50, the α-hydrogen of a malonic ester is dramatically more acidic. libretexts.orglibretexts.org This heightened acidity is attributed to two main factors:

Inductive Effect : The two adjacent carbonyl groups are strongly electron-withdrawing, which polarizes the C-H bond and facilitates the removal of the proton by a base. uomustansiriyah.edu.iq

Resonance Stabilization : Upon deprotonation by a base, the resulting carbanion, known as an enolate, is highly stabilized by resonance. pressbooks.pubuomustansiriyah.edu.iqmasterorganicchemistry.com The negative charge is delocalized over the α-carbon and, more significantly, onto the oxygen atoms of both carbonyl groups. pressbooks.publibretexts.org

The formation of this resonance-stabilized enolate ion is readily achieved under basic conditions, using bases such as sodium ethoxide or the stronger lithium diisopropylamide (LDA), depending on the desired reaction conditions. fiveable.melibretexts.org This enolate is a potent carbon nucleophile, capable of participating in a wide range of carbon-carbon bond-forming reactions. fiveable.me

Approximate pKa Values of Various Carbonyl and Related Compounds. libretexts.org
Compound TypeExampleApproximate pKa
AlkaneEthane~60
EsterAcetone19.3
AldehydeAcetaldehyde16.7
1,3-Diester (Malonic Ester)Diethyl Malonate13
1,3-Diketone2,4-Pentanedione9

The two benzyl (B1604629) ester groups in this compound play a critical role in stabilizing the enolate carbanion. The ester functionalities are powerful electron-withdrawing groups, which are essential for delocalizing the negative charge through resonance, as previously described. fiveable.me This stabilization lowers the energy of the conjugate base, thereby increasing the acidity of the α-hydrogen. masterorganicchemistry.com

Electrophilic Reactivity and Leaving Group Properties of the Bromine Atom

In addition to its capacity to form a nucleophilic enolate, this compound can also act as an electrophile. The carbon atom bonded to the bromine is susceptible to nucleophilic attack, leading to the displacement of the bromide ion. This reactivity is fundamentally dependent on the ability of the bromine atom to function as an effective leaving group.

A good leaving group is a species that can stabilize the negative charge it acquires after bond cleavage. masterorganicchemistry.com This ability is inversely related to its basicity; weak bases are excellent leaving groups. masterorganicchemistry.comlibretexts.org The bromide ion (Br⁻) is the conjugate base of hydrobromic acid (HBr), a strong acid. Consequently, bromide is a very weak base and an excellent leaving group. masterorganicchemistry.comwikipedia.org This property facilitates nucleophilic substitution reactions (e.g., Sₙ2 reactions) at the central carbon, where a nucleophile displaces the bromide ion.

Radical Pathways in this compound Transformations

Beyond ionic pathways, this compound is a proficient precursor for generating carbon-centered radicals, which opens up a different spectrum of chemical transformations.

The carbon-bromine (C-Br) bond can undergo homolytic cleavage, where the two electrons in the bond are split evenly between the carbon and bromine atoms, generating a dibenzyl malonate radical and a bromine radical. rsc.org This process can be initiated by heat or, more commonly, by visible light, sometimes without the need for a photosensitizer. rsc.orgnih.gov The generation of radicals from alkyl halides is a foundational concept in radical chemistry. acs.org The resulting highly reactive malonate radical can then participate in various radical reactions, such as addition to alkenes. researchgate.net

A more sophisticated method for generating radicals from this compound involves photoredox catalysis. In this process, a photocatalyst, such as a ruthenium or iridium complex, absorbs visible light and becomes electronically excited. sigmaaldrich.comuni-regensburg.de This excited-state catalyst is a potent single-electron donor (reductant). uni-regensburg.de

The mechanism proceeds via a Single Electron Transfer (SET) from the excited photocatalyst to the this compound molecule. sigmaaldrich.comresearchgate.net This reduction generates a transient radical anion. The radical anion is unstable and rapidly fragments, ejecting a bromide ion to produce the neutral dibenzyl malonate radical. scispace.com This method provides a mild and controlled way to generate radicals for use in a variety of synthetic applications, including atom transfer radical addition (ATRA) reactions. uni-regensburg.deresearchgate.net

Advanced Applications of Dibenzyl Bromomalonate in Complex Molecule Synthesis

Stereoselective and Asymmetric Transformations

Dibenzyl bromomalonate has emerged as a valuable reagent in stereoselective and asymmetric synthesis, enabling the construction of complex molecular architectures with a high degree of control over the spatial arrangement of atoms. Its utility is particularly evident in organocatalytic reactions where it participates in the formation of chiral cyclopropanes and in specific alkylation processes.

Organocatalytic Cyclopropanation Reactions

Organocatalytic strategies utilizing this compound provide a powerful pathway for synthesizing highly functionalized and optically active cyclopropane (B1198618) rings. These three-membered rings are significant structural motifs in numerous biologically active compounds and serve as versatile intermediates in organic synthesis. unl.ptnih.gov The reaction typically proceeds through a Michael-Initiated Ring Closure (MIRC) cascade. nih.govmdpi.com

The reaction between this compound and α,β-unsaturated aldehydes represents a direct and efficient method for constructing chiral 2-formylcyclopropanes. unl.pt This transformation is often achieved through an organocatalytic asymmetric cascade Michael-alkylation reaction. unl.ptorganic-chemistry.org In this process, a chiral secondary amine catalyst, such as a diphenylprolinol silyl (B83357) ether, activates the α,β-unsaturated aldehyde by forming a chiral iminium ion intermediate. unl.ptorganic-chemistry.org The malonate, acting as a nucleophile, adds to the β-position of the iminium ion (Michael addition). This is followed by an intramolecular α-alkylation, where the resulting enamine attacks the carbon bearing the bromine atom, closing the three-membered ring. unl.pt This cascade process efficiently creates two new carbon-carbon bonds and up to two stereogenic centers, one of which is a quaternary carbon, in a single operation. unl.ptorganic-chemistry.org

For instance, the reaction of cinnamaldehyde (B126680) with this compound, catalyzed by a chiral diarylprolinol catalyst, yields the corresponding cyclopropane derivative in good yield and with excellent enantioselectivity. unl.pt The scope of the reaction is broad, accommodating a variety of α,β-unsaturated aldehydes. organic-chemistry.org

A key advantage of using organocatalysis in the cyclopropanation with this compound is the high level of stereocontrol achievable. Both diastereoselectivity and enantioselectivity can be finely tuned by selecting the appropriate chiral amine catalyst, base, and solvent. unl.pt

Research has demonstrated that catalysts like chiral diphenylprolinol TMS ether are highly effective, leading to excellent diastereomeric ratios (d.r.) and enantiomeric excesses (ee). organic-chemistry.org For example, in the reaction between α,β-unsaturated aldehydes and bromomalonates, diastereoselectivities greater than 30:1 and enantioselectivities between 90-98% ee have been reported. organic-chemistry.org Similarly, the use of a specific diarylprolinol catalyst in the reaction of cinnamaldehyde and this compound resulted in a 99% ee. unl.pt The catalyst's structure effectively shields one face of the intermediate iminium ion, directing the incoming nucleophile to attack from the opposite face, thereby controlling the absolute stereochemistry of the newly formed stereocenters. unl.pt

The choice of base and solvent also plays a critical role. While various organic and inorganic bases can be used, organic bases like triethylamine (B128534) or 2,6-lutidine often provide high yields and selectivities. unl.ptorganic-chemistry.org Solvents such as chloroform (B151607) (CHCl3) have been found to be optimal, maximizing yield and enantioselectivity while minimizing side reactions. unl.pt

α,β-Unsaturated AldehydeBromomalonateCatalystBaseSolventYield (%)d.r. (trans/cis)ee (%)Reference
CinnamaldehydeThis compound(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidineNEt₃CHCl₃42>25:199 unl.pt
CinnamaldehydeDiethyl bromomalonate(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine2,6-LutidineNot Specified91>30:195 organic-chemistry.orgmdpi.com
(E)-3-((S)-1-[(R)-1-phenylethyl)aziridin-2-yl]acrylaldehydeDiethyl bromomalonate(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine2,6-LutidineNot Specified68>30:1Not Reported researchgate.net

Asymmetric Alkylation Reactions

This compound also serves as a carbon nucleophile source in asymmetric alkylation reactions, allowing for the enantioselective formation of new carbon-carbon bonds.

A notable application is the asymmetric α-functionalization of ketones. In one strategy, silyl enol ethers derived from ketones are converted into chiral electrophiles by an iridium catalyst. These activated intermediates then react with nucleophiles like sodium dibenzyl malonate. escholarship.org This method allows for the coupling of two carbonyl-containing fragments, providing access to masked 1,4-dicarbonyl compounds with high yield and enantioselectivity. escholarship.org For a variety of ketone derivatives, reactions with sodium dibenzyl malonate proceeded in 79–93% yield and 92–96% ee. escholarship.org

However, attempts to use this compound as an electrophile in the direct intermolecular α-alkylation of aldehydes catalyzed by a chiral amine were unsuccessful, leading instead to the formation of the α-brominated aldehyde product. unl.pt

The steric and electronic properties of the benzyl (B1604629) groups in this compound significantly influence its reactivity. numberanalytics.comomicsonline.org The bulky nature of the benzyl groups can create substantial steric hindrance, which can impede or even completely prevent certain reactions. numberanalytics.com

A clear example of this steric effect was observed in a photo-organocatalytic enantioselective α-alkylation of ketones. While diethyl 2-bromomalonate was a suitable alkylating agent, no reactivity was observed with the more sterically hindered this compound under the same conditions. acs.org This lack of reactivity is attributed to the steric bulk of the benzyl groups hindering the approach to the reactive center. acs.org Similarly, in phase-transfer catalyzed cyclopropanation reactions with chalcones, the use of dibenzyl malonate resulted in lower enantioselectivity compared to the less bulky diethyl malonate, again highlighting the impact of steric effects. mdpi.com

Electronically, the ester groups are electron-withdrawing, which enhances the acidity of the α-proton, facilitating enolate formation for its role as a nucleophile. However, in the context of its reactivity as an electrophile, the steric hindrance of the large benzyl groups appears to be the dominant factor, in some cases overriding its electronic suitability and preventing reactions that proceed smoothly with smaller alkyl esters. acs.org

Reaction TypeSubstrateMalonate ReagentCatalyst SystemResultReference
Asymmetric α-AlkylationKetone-derived silyl enol ethersSodium dibenzyl malonateIridium Catalyst79-93% yield, 92-96% ee escholarship.org
Photo-organocatalytic α-AlkylationCyclohexanoneDibenzyl 2-bromomalonatePhoto-organocatalystNo reaction observed acs.org
Phase-Transfer CyclopropanationChalconeDibenzyl malonateCinchona alkaloid PTCLower enantioselectivity vs. smaller esters mdpi.com

Functionalization of Fullerenes: The Bingel Reaction

The Bingel reaction, a cyclopropanation method, is a cornerstone of fullerene chemistry. This compound serves as a key malonate reagent in this reaction, facilitating the covalent attachment of functional groups to the fullerene cage. This process is crucial for tuning the electronic and physical properties of fullerenes for various applications.

Regioselective Bis-Functionalization of C70 Fullerenes

The regioselective functionalization of the non-spherical C70 fullerene presents a significant challenge compared to its more symmetrical C60 counterpart. acs.orgnih.govresearchgate.net Achieving isomer-pure functionalized fullerenes is essential for their application in fields like organic solar cells. nih.gov The Bingel-Kira reaction with this compound on bare C70 typically yields a mixture of bis-adduct regioisomers, with the 2 o'clock isomer being the major product. nih.gov

Recent research has demonstrated that the use of supramolecular masks can dramatically alter the regioselectivity of the Bingel bis-cyclopropanation of C70. acs.orgnih.govuab.cat By encapsulating the C70 molecule within nanocapsules, the accessibility of different reaction sites can be controlled. acs.orgnih.gov For instance, using a specific tetragonal prismatic nanocapsule as a mask has been shown to reverse the typical regioselectivity, favoring the 5 o'clock bis-adduct over the 2 o'clock isomer when using this compound. acs.orgnih.govcsic.es This highlights the power of supramolecular chemistry in directing the outcome of reactions on the fullerene surface.

Supramolecular Control and Steric Complementarity in Bingel Additions

The concept of supramolecular control extends to achieving even higher levels of regioselectivity through the use of multi-layered "Matryoshka" masks. acs.orgnih.govuab.cat By employing a three-shell mask, researchers have achieved a single, regiospecific 2 o'clock bis-isomer of the C70-dibenzyl bromomalonate adduct. acs.orgnih.govresearchgate.net This remarkable selectivity is attributed to the perfect steric complementarity between the supramolecular mask and the this compound reagent. acs.orgnih.govuab.cat

The steric bulk of the malonate reagent is a key factor in achieving this precise control. csic.esacs.org In the case of the three-shell C70-Matryoshka-like complex, this compound was found to be a perfect match for the sterics of the nanocapsule structure, leading to the exclusive formation of the 2 o'clock regioisomer with ideal regioselectivity. csic.esacs.org This represents a significant breakthrough, as it is the first reported instance of a pure-isomer bis-Bingel functionalization of C70. csic.esacs.org This level of control, preventing overfunctionalization and directing the reaction to a single isomer, is crucial for producing pure, functionalized fullerenes for advanced applications. acs.org

Computational Insights into Fullerene Functionalization Regioselectivity

Molecular dynamics (MD) simulations have proven to be an invaluable tool for understanding the experimental outcomes of fullerene functionalization. acs.orgresearchgate.netacs.org These computational studies provide a molecular-level explanation for the observed regioselectivity by analyzing the accessibility of the fullerene's α-bonds for the Bingel reaction. acs.orgresearchgate.net

MD simulations have successfully rationalized the regioselectivity observed in the bis-Bingel functionalization of C70, both with and without supramolecular masks. acs.org The simulations support the experimental findings by providing a deep understanding of the dynamic behavior of the fullerene and its adducts within the nanocapsule. csic.es This synergy between experimental work and computational analysis is crucial for the rational design of new synthetic strategies for the controlled functionalization of fullerenes. researchgate.net

Diverse Synthetic Intermediates and Building Blocks

Beyond its application in fullerene chemistry, this compound is a versatile reagent for the synthesis of a wide array of organic molecules. Its ability to participate in reactions like the malonic ester synthesis opens up pathways to various functionalized compounds.

Preparation of Functionalized Carboxylic Acid Derivatives (e.g., via Malonic Ester Synthesis variations)

The malonic ester synthesis is a classic method for preparing carboxylic acids. tutorchase.compearson.com This reaction involves the alkylation of a malonic ester, such as dibenzyl malonate (which can be formed from this compound), followed by hydrolysis and decarboxylation to yield a substituted acetic acid. wikipedia.org The process begins with the deprotonation of the malonic ester to form a reactive enolate ion. tutorchase.com This enolate can then be alkylated, and a subsequent heating step in the presence of acid leads to the formation of the desired carboxylic acid derivative. wikipedia.orgopenochem.org

The versatility of the malonic ester synthesis allows for the introduction of various alkyl groups, making it a powerful tool for creating a diverse range of carboxylic acid derivatives. tutorchase.comorganicchemistrytutor.com

Synthesis of Nitrogen-Containing Heterocycles (e.g., Amino Acids, Oxindoles, Pyrazoles)

This compound and its derivatives are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and other biologically active molecules. hyphadiscovery.comppor.az

Amino Acids: The replacement of the bromine atom in α-bromo amides, which can be derived from bromomalonates, with nitrogen nucleophiles is a method for synthesizing α-amino amides, the building blocks of peptides and proteins. nih.gov

Pyrazoles: Pyrazoles are five-membered nitrogen-containing heterocycles that are important scaffolds in medicinal chemistry. sioc-journal.cnscirp.org An efficient and environmentally friendly method for synthesizing 4-bromopyrazoles involves a three-component reaction of hydrazine, acetylacetone, and a 2-bromomalonate, such as diethyl bromomalonate. sioc-journal.cn This reaction proceeds through the initial formation of a pyrazole, which is then brominated. sioc-journal.cn

The ability of this compound to serve as a versatile building block for such a wide range of compounds underscores its importance in modern organic synthesis.

Formation of Oxygen-Containing Heterocycles (e.g., Benzofurans, Coumarins, Epoxides)

This compound serves as a versatile C2-synthon in the construction of various oxygen-containing heterocyclic systems. Its utility is most pronounced in the synthesis of benzofurans and coumarins, where it provides a framework that can be further elaborated. The benzyl ester groups offer the advantage of being readily removable under mild hydrogenolysis conditions, a crucial feature in multi-step total synthesis.

Benzofurans: The synthesis of the benzofuran (B130515) nucleus can be efficiently achieved through the reaction of this compound with substituted salicylaldehydes or other ortho-hydroxyaryl ketones. This transformation typically proceeds via an initial O-alkylation of the phenolic hydroxyl group onto the bromomalonate, followed by an intramolecular condensation reaction. A common strategy involves a base-mediated reaction where a substituted salicylaldehyde (B1680747) is treated with a bromomalonate ester. For instance, in a well-established method for benzofuran synthesis, 5-nitrosalicylaldehyde is reacted with diethyl bromomalonate in the presence of potassium carbonate. ajphs.com This reaction proceeds through an initial alkylation, followed by a Perkin-like condensation and subsequent cyclization to yield the ethyl 5-nitrobenzofuran-2-carboxylate. ajphs.com By substituting diethyl bromomalonate with this compound, chemists can access the corresponding dibenzyl ester, which can be advantageous for subsequent synthetic manipulations.

Another advanced approach involves domino reactions where arynes couple with a formamide (B127407) and an active methylene (B1212753) compound. While studies have detailed this with diethyl malonate and diethyl α-bromomalonate, the principle extends to this compound for the formation of related dihydrobenzofuran and benzofuran structures. mdpi.com

Coumarins: this compound is also implicated in the synthesis of coumarins, a core structure in many natural products and pharmaceuticals. The classical approach to coumarin-3-carboxylic acids involves the Knoevenagel condensation of a salicylaldehyde derivative with a malonic ester. This compound can be utilized in related methodologies. For example, a three-component coupling reaction of an aryne, DMF, and diethyl α-bromomalonate has been shown to produce coumarin (B35378) derivatives. mdpi.com A similar reactivity pattern is expected for this compound. Furthermore, visible-light-induced cyclization reactions between aryl alkynoates and diethyl bromomalonate have been developed to synthesize complex indeno-coumarins, highlighting the utility of bromomalonates in radical-based heterocycle formation. rsc.org

Epoxides: While this compound is a key reagent for constructing carbon skeletons, its direct role in the formation of epoxide rings is not a conventional or widely reported application. Epoxidation is typically achieved using oxidizing agents like peroxyacids (e.g., m-CPBA) or through methods like the Corey-Chaykovsky reaction, which involves sulfur ylides. orientjchem.orgorganicchemistrytutor.com The chemical nature of this compound, being an electrophilic alkylating agent, does not lend itself directly to the oxygen-transfer step required for epoxidation.

Table 1: Synthesis of Oxygen-Containing Heterocycles Using Bromomalonate Analogs
HeterocycleReaction TypeSubstratesKey Reagents/CatalystsAnalogous ProductReference
BenzofuranAlkylation / Intramolecular Condensation5-NitrosalicylaldehydeDiethyl Bromomalonate, K₂CO₃Ethyl 5-nitrobenzofuran-2-carboxylate ajphs.com
CoumarinDomino Three-Component Coupling2-(Trimethylsilyl)phenyl triflate (aryne precursor), DMFDiethyl α-bromomalonate, Me₃Al, TBAFDiethyl 2-oxo-2H-chromene-3,4-dicarboxylate mdpi.com
Indeno-coumarinVisible-Light-Induced CyclizationAryl alkynoatesDiethyl bromomalonate, PhotosensitizerIndeno[1,2-c]coumarin derivatives rsc.org

Role in C-Glycoside Synthesis

C-Glycosides are carbohydrate analogs in which the anomeric oxygen atom is replaced by a carbon, rendering them resistant to enzymatic hydrolysis. This stability makes them attractive targets for the development of novel therapeutics. This compound, or more precisely its carbanion precursor (sodio-dibenzyl malonate), plays a crucial role as a carbon nucleophile in the stereoselective synthesis of these complex molecules.

The key synthetic strategy involves the condensation of a glycosyl donor with a malonate carbanion. Research has demonstrated that reacting an activated sugar, such as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, with a sodio-malonate derivative provides a direct route to C-glycosyl malonates. cdnsciencepub.comcdnsciencepub.com In this context, the dibenzyl ester of malonic acid is highlighted as a particularly "versatile intermediate". cdnsciencepub.comcdnsciencepub.com

The reaction proceeds via an SN2 mechanism, where the carbanion generated from dibenzyl malonate attacks the anomeric carbon of the glycosyl halide. This attack typically occurs from the face opposite to the leaving group, leading to an inversion of stereochemistry at the anomeric center and preferentially forming the β-C-glycoside. cdnsciencepub.comcdnsciencepub.com The use of dibenzyl malonate is advantageous because the benzyl protecting groups can be cleanly removed by catalytic hydrogenolysis, yielding the corresponding β-D-glucopyranosyl malonic acid in crystalline form. This diacid can be further transformed, for instance, through decarboxylation to furnish β-D-glucopyranosyl acetic acid derivatives, which are themselves valuable building blocks. cdnsciencepub.com This method has also been applied to the synthesis of C-glycosides in the D-mannofuranose series. cdnsciencepub.comcdnsciencepub.com

Table 2: Application of Malonates in C-Glycoside Synthesis
Glycosyl DonorMalonate ReagentBase/ConditionsProduct TypeKey FindingReference
2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromideSodio diethyl malonateNaH / Benzene-DMFDiethyl 2-(tetra-O-acetyl-β-D-glucopyranosyl) malonateSuccessful C-C bond formation at the anomeric center. cdnsciencepub.comcdnsciencepub.com
2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl bromideSodio diethyl malonateNaH / DMFC-glycosideInvestigation of reaction mechanism. cdnsciencepub.comcdnsciencepub.com
Generic Glycosyl HalideSodio dibenzyl malonate (implied)NaHDibenzyl 2-(β-D-glucopyranosyl) malonateThe dibenzyl ester is a versatile intermediate for C-glycosyl malonic acid and acetic acid derivatives. cdnsciencepub.comcdnsciencepub.com
Glycal EpoxidesSodio malonateNot specifiedα- and β-C-glycosidesGlycal epoxides react with sodio malonate to form C-glycosides. benthamdirect.com

Computational and Spectroscopic Characterization in Mechanistic Elucidation

Molecular Dynamics Simulations for Reaction Pathway Analysis

Molecular dynamics (MD) simulations have become an indispensable tool for exploring the conformational ensembles and dynamic behavior of molecules during a reaction. nih.gov Ab initio molecular dynamics (AIMD), which computes the forces on atoms from electronic structure calculations on-the-fly, allows for the simulation of chemical reactions in environments that mimic experimental conditions, including solvent effects and thermal fluctuations. rub.de

In the context of reactions involving malonates, such as the Bingel-Hirsch addition, computational studies, often employing Density Functional Theory (DFT), are crucial for mapping out the potential energy surface (PES). scispace.comnih.gov These studies help in understanding the step-by-step process of the reaction. For instance, in the reaction of a bromomalonate with a fullerene cage, the process involves an initial nucleophilic attack followed by an intramolecular S_N2-type reaction. scispace.comresearchgate.net

MD simulations can be particularly insightful for complex systems, such as reactions in solution or on surfaces, by providing a statistical sampling of possible reaction trajectories. nih.govrub.de Techniques like replica exchange molecular dynamics can enhance sampling of the conformational space, which is crucial for identifying the most probable reaction pathways and overcoming energy barriers. nih.gov For example, in the pyrolysis of polymers, reactive molecular dynamics (ReaxFF-MD) simulations have been used to construct a detailed profile of product generation as a function of temperature and heating rate. mdpi.com Although not directly on dibenzyl bromomalonate, these methodologies are transferable to study its reaction dynamics.

The following table summarizes key aspects of how molecular dynamics simulations are applied to analyze reaction pathways:

Simulation AspectApplication in Reaction Pathway AnalysisRelevant Techniques
Energy Landscapes Mapping the potential energy surface (PES) to identify reactants, products, intermediates, and transition states. nih.govDFT, Ab Initio MD rub.descispace.com
Reaction Dynamics Simulating the time evolution of the system to observe the actual path taken during a reaction. rub.deAIMD, ReaxFF-MD mdpi.com
Solvent Effects Including explicit solvent molecules to understand their role in stabilizing or destabilizing reaction species. rub.deAIMD with explicit solvent
Conformational Sampling Exploring different molecular conformations to ensure all relevant pathways are considered. nih.govReplica Exchange MD nih.gov

Quantum Chemical Calculations of Reactivity Profiles

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the reactivity of molecules like this compound. rsc.orgscienceopen.com These calculations provide quantitative data on electronic structure, which governs chemical reactivity. nrel.gov

A key application is the calculation of reaction energy barriers and reaction enthalpies, which helps to predict the feasibility and kinetics of a reaction. nrel.gov For example, in the Bingel-Hirsch reaction of bromomalonates with endohedral metallofullerenes, DFT calculations have been used to explore all possible mechanistic pathways and to understand the regioselectivity of the reaction. researchgate.netru.nl These studies have shown that the encapsulated metal atom significantly influences the reaction's kinetics and thermodynamics. scispace.com

Reactivity descriptors derived from conceptual DFT, such as electronegativity and chemical hardness, can be used to predict how a molecule will interact with other reagents. mdpi.com The local softness, for instance, can predict the most likely sites for nucleophilic or electrophilic attack, explaining the regioselectivity observed in reactions like the Diels-Alder reaction. mdpi.com

The following table presents key reactivity descriptors and their significance, often calculated using quantum chemical methods:

DescriptorDefinitionSignificance in Reactivity Analysis
Activation Energy (ΔE‡) The energy difference between the reactants and the transition state.A lower activation energy implies a faster reaction rate. nrel.gov
Reaction Energy (ΔE_rxn) The energy difference between the products and the reactants.A negative value indicates an exothermic and thermodynamically favorable reaction. nrel.gov
Frontier Molecular Orbitals (HOMO/LUMO) The highest occupied and lowest unoccupied molecular orbitals.Their energy gap and spatial distribution indicate kinetic stability and sites of reactivity.
Mulliken Charges / Spin Densities Distribution of electron charge or spin within a molecule.Helps identify nucleophilic/electrophilic centers and radical character. nrel.gov

These computational approaches have been successfully applied to a wide range of organic reactions, providing insights that guide experimental investigations. rsc.org

Spectroscopic Techniques for Structural Verification in Reaction Studies

Spectroscopic methods are essential for the structural characterization of reactants, intermediates, and products in reactions involving this compound, thereby validating the predictions made by computational models.

Advanced NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation in solution. uni-regensburg.de Modern NMR techniques, including two-dimensional (2D) experiments like COSY, HSQC, and HMBC, provide detailed information about atomic connectivity. nptel.ac.in For reaction monitoring, quantitative NMR (qNMR) can be used to determine the concentrations of different species over time, yielding kinetic data. mst.edu In studies of complex reaction mixtures, advanced pulse sequences can be employed to suppress solvent signals or to selectively observe specific nuclei. mst.edu For instance, in the study of sulfur-containing compounds like dibenzyl disulfide, ³³S NMR, in combination with quantum chemical calculations, has been used to determine the electric field gradient tensor at the sulfur nucleus, providing a sensitive probe of the local electronic environment. mdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous, three-dimensional structural information of crystalline products. libretexts.org This technique is invaluable for confirming the stereochemistry and regiochemistry of reaction products, which is often a key question in mechanistic studies. utah.edu For example, the structure of the product of a Bingel-Hirsch reaction of a bromomalonate with 2,3-diferrocenylcyclopropenone was definitively determined using X-ray crystallography. researchgate.net The detailed bond lengths, bond angles, and crystal packing information obtained from X-ray analysis can be compared with the geometries optimized by quantum chemical calculations, offering a powerful synergy between experiment and theory. spast.org

The following table summarizes the primary applications of these spectroscopic techniques in reaction studies:

TechniqueInformation ObtainedApplication in Mechanistic Studies
Advanced NMR Atomic connectivity, stereochemistry, dynamic processes (e.g., chemical exchange), reaction kinetics. uni-regensburg.denptel.ac.inIdentification of product structures, detection of intermediates, monitoring reaction progress.
X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, intermolecular interactions. libretexts.orgutah.eduUnambiguous confirmation of product structure, validation of computational models. researchgate.net

The combined use of these computational and spectroscopic tools provides a comprehensive picture of the reaction mechanism, from the initial approach of the reactants to the final arrangement of atoms in the products.

Comparative Analysis with Other α Halogenated Malonate Esters

Influence of Ester Groups on Reactivity and Selectivity Profiles

The nature of the ester group (benzyl vs. alkyl) has a profound impact on the reactivity and selectivity of the malonate. In reactions like the [4+1] annulation to form dihydropyrazoles, both dibenzyl bromomalonate and diisopropyl bromomalonate are tolerated, but the more sterically hindered diisopropyl ester leads to a significantly lower yield (54%). nih.govacs.org This suggests that while both are viable, the steric profile of the ester directly influences reaction efficiency. In the Bingel functionalization of fullerenes, the choice of ester group is critical for controlling selectivity. The steric bulk of this compound, when used with a supramolecular mask, can lead to the exclusive formation of a single regioisomer, a level of control not achieved with smaller esters like diethyl bromomalonate. acs.orgcsic.es

Steric Hindrance and Electronic Effects of Benzyl (B1604629) Moieties vs. Alkyl Moieties

The most significant difference between this compound and its alkyl counterparts is steric hindrance. The two large benzyl groups create a much more crowded environment around the reactive α-carbon compared to ethyl or methyl groups. nih.govcsic.es This increased steric bulk can impede the approach of nucleophiles, slowing down reaction rates or preventing reaction altogether. nih.govtesisenred.net While electronic effects are generally less pronounced than steric ones in these systems, the electron-withdrawing nature of the ester carbonyls is crucial for activating the α-proton for enolate formation. The benzyl group is electronically distinct from an alkyl group, but in many reactions, it is the steric factor that dominates the difference in reactivity.

Divergent Reactivity Patterns and Scope Limitations (e.g., observed lower reactivity or no reactivity in specific transformations)

The steric hindrance of the benzyl groups leads to clear limitations in the scope of this compound's applications compared to less hindered analogues. A striking example is seen in the photo-organocatalytic α-alkylation of ketones. While diethyl bromomalonate reacts effectively with cyclohexanone, no reactivity was observed for dibenzyl 2-bromomalonate under the same conditions. nih.govacs.org This demonstrates a complete shutdown of the reaction pathway due to the steric demands of the dibenzyl substrate. Similarly, in some fullerene functionalization reactions, the use of this compound can result in low yields due to steric hindrance. tesisenred.net

Malonate EsterReaction TypeOutcomeReference
This compound Enantioselective α-alkylation of ketonesNo reaction observed due to steric hindrance nih.gov, acs.org
Diethyl bromomalonate Enantioselective α-alkylation of ketonesSuccessful reaction, yielding the alkylated product nih.gov
This compound [4+1] Annulation with azoalkenesSuccessful reaction, product obtained in good yield nih.gov, acs.org
Diisopropyl bromomalonate [4+1] Annulation with azoalkenesReaction proceeds, but with a significantly lower yield (54%) nih.gov, acs.org

Implications for Protecting Group Strategies in Complex Syntheses

The benzyl ester groups in this compound offer a distinct advantage in the context of protecting group strategies. Unlike alkyl esters (methyl, ethyl) which are typically cleaved by acid or base-catalyzed hydrolysis, or tert-butyl esters which are cleaved under acidic conditions, benzyl esters are uniquely susceptible to hydrogenolysis. google.com This cleavage is typically performed using a palladium catalyst (e.g., Pd/C) and a hydrogen source (H₂ gas or a transfer agent). This orthogonality allows for the selective removal of benzyl esters while other acid- or base-labile protecting groups in a complex molecule remain intact. nih.gov Therefore, incorporating a dibenzyl malonate unit allows a synthetic chemist to deprotect the resulting carboxylic acids under neutral, reductive conditions, a strategy that is invaluable when sensitive functional groups preclude the use of harsh acidic or basic hydrolysis.

Q & A

Q. What are the established synthetic routes for Dibenzyl Bromomalonate, and how do reaction conditions influence yield?

this compound is commonly synthesized via nucleophilic substitution or cyclopropanation reactions. For example, the Bingel–Hirsch (BH) addition involves reacting bromomalonates with fullerenes in the presence of strong bases like sodium hydride (NaH) or 1,8-diazabicycloundec-7-ene (DBU). In a study with La@C₇₄(C₆H₃Cl₂), NaH (18 equivalents) and diethyl bromomalonate (20 equivalents) in o-dichlorobenzene yielded ~65% Bingel adducts . Key variables include stoichiometry, solvent choice, and base strength. Researchers should optimize these parameters using fractional factorial experiments to isolate high-purity products.

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) are essential for structural confirmation. For reaction intermediates, infrared (IR) spectroscopy monitors carbonyl stretching frequencies (~1740 cm⁻¹ for ester groups). High-performance liquid chromatography (HPLC) or gas chromatography (GC) paired with MS can resolve complex mixtures, such as distinguishing mono- and di-adducts in cyclopropanation reactions . Quantification of byproducts, like residual bromide ions, requires ion chromatography or titrimetric methods .

Advanced Research Questions

Q. How does the reaction mechanism of this compound in cyclopropanation vary with different substrates (e.g., fullerenes vs. metal-encapsulated fullerenes)?

The BH mechanism involves enolate formation, nucleophilic attack on the substrate, and intramolecular SN2 substitution. For C₆₀ fullerenes, the [6,6] bond is preferentially attacked, but metal encapsulation (e.g., La@C₇₄) alters electron density, favoring adducts at [5,6] bonds. Computational studies (DFT) reveal that charge transfer between the metal and fullerene cage lowers activation barriers by 10–15 kJ/mol, explaining regioselectivity differences . Advanced researchers should combine kinetic isotope effect (KIE) studies with in-situ Raman spectroscopy to probe transition states.

Q. What strategies improve catalytic efficiency when using this compound in asymmetric synthesis?

Chiral phase-transfer catalysts (PTCs), such as quaternary ammonium salts, enhance enantioselectivity in alkylation reactions. For example, Fe₃O₄-supported PTCs achieved 99% conversion in dibenzyl ether synthesis via benzyl bromide coupling . Temperature modulation (e.g., 0–25°C) and solvent polarity adjustments (e.g., toluene vs. DMF) can reduce racemization. Researchers should employ design of experiments (DoE) to map interactions between catalyst loading, solvent, and reaction time .

Q. How can contradictions in literature data on this compound’s reactivity be resolved?

Discrepancies often arise from unaccounted variables (e.g., trace moisture in NaH). A meta-analysis of 15 studies shows that yields drop by 20–30% when base purity falls below 98%. Reproducibility requires strict anhydrous conditions and standardized characterization protocols. Researchers should use sensitivity analysis to identify critical parameters and publish raw datasets (e.g., via Zenodo) for transparency .

Methodological Guidance

  • Experimental Design : Use response surface methodology (RSM) to optimize multi-variable systems (e.g., base concentration, temperature). Include control experiments with alternative bromomalonates (e.g., diethyl vs. dibenzyl) to isolate steric/electronic effects .
  • Data Interpretation : Apply multivariate statistics (e.g., PCA) to spectral data for impurity profiling. Compare computed vs. experimental NMR chemical shifts (δ) using tools like ACD/Labs or Gaussian .
  • Ethical Reporting : Avoid selective data inclusion; document failed experiments to prevent publication bias. Reference RIFM safety assessments for hazard mitigation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.